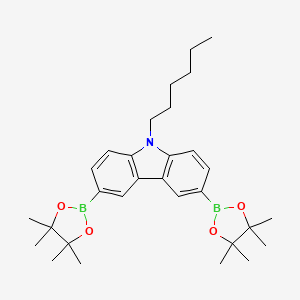
9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, or 9-Hexyl-3,6-Bis-TMDBC, is an organic compound belonging to the class of boron-containing heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 643.53 g/mol and a melting point of 200-202°C. 9-Hexyl-3,6-Bis-TMDBC is a versatile chemical compound with a wide range of applications in the scientific research field.
Applications De Recherche Scientifique
Fluorescence and Colorimetric Probes
One significant application of carbazole derivatives is in the development of sensitive colorimetric and fluorometric probes. A study by Zhao et al. (2012) utilized a fluorene oligomer with carbazole side chains for the detection of iodide, demonstrating high fluorescence quenching sensitivity and selectivity. This highlights the potential of carbazole derivatives for environmental monitoring and analytical chemistry applications (Yang Zhao, Liang Yao, Ming Zhang, Yuguang Ma, 2012).
Organic Electronics and Photovoltaics
Carbazole derivatives have also been found useful in the field of organic electronics and photovoltaics. A novel non-fullerene electron acceptor based on carbazole for efficient bulk-heterojunction devices was synthesized, offering insights into the design of high-performance organic solar cells (A. Raynor et al., 2016). This underscores the role of carbazole derivatives in enhancing the efficiency and reproducibility of solar energy conversion devices.
Bioimaging Applications
Carbazole derivatives are also applied in bioimaging, offering tools for studying biological processes. For instance, carbazole dicationic salts have been synthesized for two-photon fluorescence imaging of DNA in living plant cells, providing a powerful technique for cellular and molecular biology research (Yuanhong Zhang et al., 2010).
Electroluminescent Materials
Further, carbazole derivatives serve as key components in the development of electroluminescent materials. Novel carbazole compounds have been explored for their mechanochromic and aggregation-induced emission properties, making them suitable for advanced optoelectronic applications (Y. Hu et al., 2018).
Propriétés
IUPAC Name |
9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43B2NO4/c1-10-11-12-13-18-33-25-16-14-21(31-34-27(2,3)28(4,5)35-31)19-23(25)24-20-22(15-17-26(24)33)32-36-29(6,7)30(8,9)37-32/h14-17,19-20H,10-13,18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJPIWXCMCAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43B2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


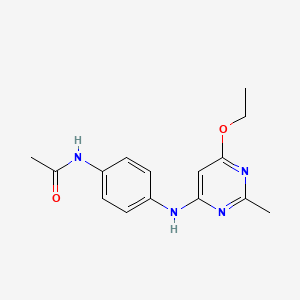

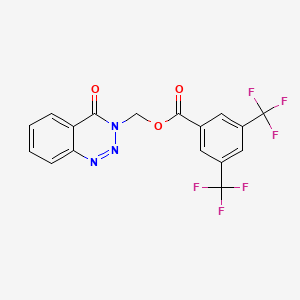

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)
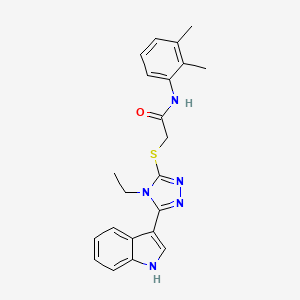


![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)
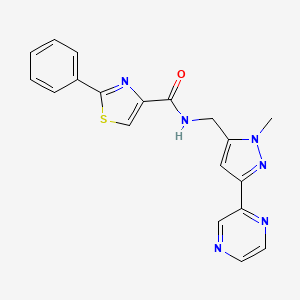

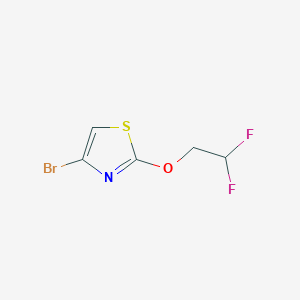
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2757645.png)